molecular formula C10H14BrNO2 B2677742 1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol CAS No. 1368090-12-3

1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol

Cat. No. B2677742
CAS RN: 1368090-12-3
M. Wt: 260.131
InChI Key: BYMWMDIOMQFUPJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol, also known as BPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPEA is a chiral molecule that has two enantiomers, R and S. It is used as a reagent in organic synthesis and has been studied for its potential use as a drug molecule.

Scientific Research Applications

Metabolism and Analytical Toxicology

The study of the metabolism of psychoactive substances provides insights into how compounds are transformed in the body. For instance, research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, suggesting pathways operative in metabolism. These findings are critical for understanding the biotransformation and potential toxicological impacts of related compounds (Kanamori et al., 2002).

Organic Synthesis and Chemistry

The synthetic utility of bromophenyl compounds extends to the preparation of complex organic molecules. For example, research on the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One demonstrates the compound's role in generating molecules with potential antimicrobial activities (Sherekar et al., 2021).

Material Science and Polymer Chemistry

The preparation of polymers with controlled molecular architecture showcases the application of bromophenyl derivatives in creating dendritic macromolecules, which are essential for developing new materials with specific properties (Hawker & Fréchet, 1990).

Environmental Science

The identification of pyrolysis products of new psychoactive substances like bk-2C-B provides essential data for understanding the environmental impact and stability of these compounds when exposed to heat, which is crucial for assessing their safety and degradation (Texter et al., 2018).

Bioorganic Chemistry and Molecular Recognition

Studies on natural bromophenols from marine red algae highlight the potential of bromophenyl derivatives in exhibiting significant antioxidant activities, which could be leveraged in developing new therapeutic agents or supplements (Li et al., 2007).

properties

IUPAC Name

1-(4-bromophenyl)-2-(2-hydroxyethylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c11-9-3-1-8(2-4-9)10(14)7-12-5-6-13/h1-4,10,12-14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMWMDIOMQFUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNCCO)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol

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